molecular formula C7H8O2 B1581065 6-Oxabicyclo[3.2.1]oct-3-en-7-one CAS No. 4720-83-6

6-Oxabicyclo[3.2.1]oct-3-en-7-one

Cat. No.: B1581065
CAS No.: 4720-83-6
M. Wt: 124.14 g/mol
InChI Key: TVEXGJYMHHTVKP-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic organic compound with the molecular formula C7H8O2. It is characterized by a fused ring system containing an oxygen atom, making it a lactone. This compound is of interest due to its unique structure and reactivity, which makes it a valuable building block in organic synthesis and various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxabicyclo[3.2.1]oct-3-en-7-one can be synthesized through several methods. One common approach involves the cyclization of cyclohex-3-ene-1-carboxylic acid. This process typically involves the use of a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the lactone ring into other functional groups.

    Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted lactones, amino alcohols, and other bicyclic compounds .

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-en-7-one involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles. These reactions can lead to the formation of various products depending on the nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of both a double bond and an oxygen atom within the bicyclic system. This unique structure imparts distinct reactivity and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEXGJYMHHTVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327461
Record name 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-83-6
Record name 6-Oxabicyclo[3.2.1]oct-3-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (8.00 g, 31.7 mmol) in benzene (100 ml) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (7.9 g, 32 mmol) under nitrogen, and the mixture was heated under reflux for 6 h. The white precipitate was filtered off from the cooled solution and washed with ether (100 ml). The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml), and then dried over magnesium sulfate. The solvents were removed by rotary evaporation to afford the alkene as a light brown oil (2.6 g, 66%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxabicyclo[3.2.1]oct-3-en-7-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-Oxabicyclo[3.2.1]oct-3-en-7-one
Customer
Q & A

Q1: What is the significance of 6-Oxabicyclo[3.2.1]oct-3-en-7-one in the synthesis of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones?

A1: this compound serves as a crucial starting material for synthesizing racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] This bicyclic lactone undergoes a ring-opening reaction with various amines, yielding amides. These amides are then subjected to reduction and oxidation steps to ultimately produce the desired 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. [, ] The presence of the lactone functionality and the bicyclic structure in this compound make it a valuable scaffold for building diverse and structurally complex molecules.

Q2: How does the research demonstrate stereochemical control in the synthesis using this compound?

A2: The research demonstrates stereochemical control through several key steps:

  • Chiral Auxiliary: The use of (R)-α-methylbenzylamine as a chiral auxiliary during the synthesis allows for the separation and isolation of diastereomers, providing a pathway to access optically active compounds. []
  • Stereoselective Reduction: Researchers developed methods for the stereoselective reduction of the synthesized bicyclic ketones. This control over the stereochemistry at the 3-position of the 6-azabicyclo[3.2.1]octane system is critical for generating specific isomers with potentially different biological activities. [, ]

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